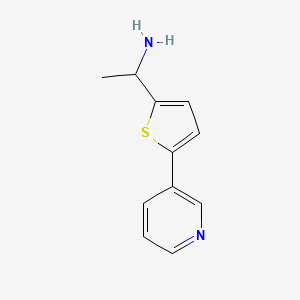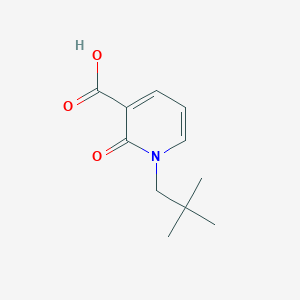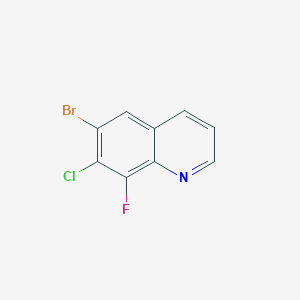
6-Brom-7-chlor-8-fluorchinolin
Übersicht
Beschreibung
6-Bromo-7-chloro-8-fluoroquinoline is a useful research compound. Its molecular formula is C9H4BrClFN and its molecular weight is 260.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-chloro-8-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-chloro-8-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Fluorierte Chinoline, wie z. B. 6-Brom-7-chlor-8-fluorchinolin, werden häufig in der chemischen Synthese eingesetzt . Das Vorhandensein reaktiver Brom- und Fluorgruppen macht diese Verbindung zu einem potenziellen chemischen Zwischenprodukt.
Pharmazeutische Forschung
Fluorierte Chinoline werden häufig als Bausteine für die Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet. Die einzigartigen Eigenschaften dieser Verbindungen, einschließlich ihrer Reaktivität und Stabilität, machen sie wertvoll für die Entwicklung neuer Medikamente .
Materialwissenschaften
Im Bereich der Materialwissenschaften werden fluorierte Chinoline aufgrund ihrer einzigartigen Eigenschaften eingesetzt . Diese Eigenschaften können manipuliert werden, um Materialien mit spezifischen Eigenschaften zu schaffen, wie z. B. erhöhte Haltbarkeit oder verbesserte Leitfähigkeit .
Chromatographie
Fluorierte Chinoline können auch in der Chromatographie eingesetzt werden, einer Methode zur Trennung von Gemischen . Die einzigartigen Eigenschaften dieser Verbindungen können die Effizienz und Genauigkeit dieses Verfahrens verbessern .
Farbstoffsynthese
Fluorierte Chinoline werden bei der Synthese von Farbstoffen verwendet . Das Vorhandensein von Fluoratomen kann die Farbe und Stabilität dieser Farbstoffe verbessern, wodurch sie effektiver und langlebiger werden .
Solarzellen
Fluorierte Chinoline finden Anwendung bei der Entwicklung von Solarzellen. Ihre einzigartigen Eigenschaften können die Effizienz und Haltbarkeit dieser Zellen verbessern, wodurch sie Sonnenlicht effektiver in Strom umwandeln können.
Sensoren
Schließlich werden fluorierte Chinoline bei der Entwicklung von Sensoren eingesetzt. Das Vorhandensein von Fluoratomen kann die Empfindlichkeit dieser Sensoren verbessern, wodurch sie Änderungen in ihrer Umgebung effektiver erfassen können.
Eigenschaften
IUPAC Name |
6-bromo-7-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLGOVAVIKSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742992 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-04-7 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)


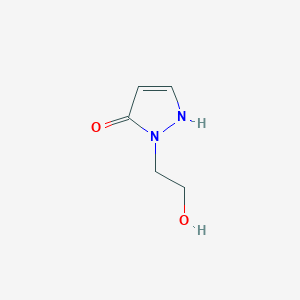
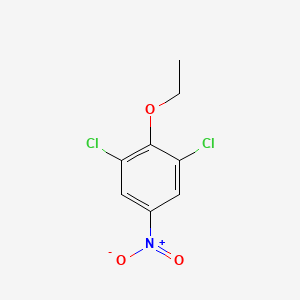
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
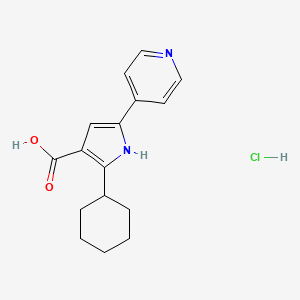
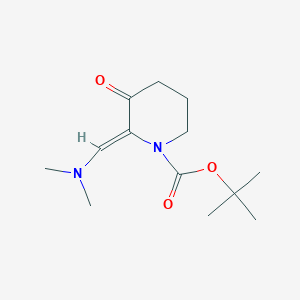

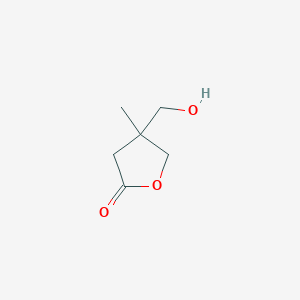
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
